molecular formula C10H6N2OS B2423358 3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile CAS No. 1340073-46-2

3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile

Cat. No. B2423358
CAS RN: 1340073-46-2
M. Wt: 202.23
InChI Key: AMMVGGNALZCLBC-UHFFFAOYSA-N
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Description

“3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . It has been found to be a part of a complex with N-[3-(2-OXO-2,3-DIHYDRO-1,3-THIAZOL-4-YL)PHENYL]-1-PHENYLMETHANESULFONAMIDE inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex and is part of the Brd4 Bromodomain 1 complex . The structure was determined using X-RAY DIFFRACTION with a resolution of 1.43 Å .

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Synthesis of Novel Compounds: 3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile and its derivatives have been used in the synthesis of various novel compounds. For instance, it has been involved in the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones, structurally related to anti-ischemic drugs (Volovenko et al., 2001). Additionally, this compound has been utilized in creating novel analogs with antibacterial properties (Palkar et al., 2017).

Antibacterial and Antimicrobial Research

  • Antibacterial Activity: Some derivatives of this compound have shown promise in antimicrobial applications. Research demonstrates effective antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis (Shanmugapriya et al., 2021).

Biological Activity and Drug Design

  • Potential in Drug Design: The compound's derivatives are explored for their potential in drug design due to their biological activity. For example, they have been studied for their role in the synthesis of heterocyclic compounds containing benzoxazole moiety, which are expected to possess biological activity (Abdelhamid et al., 2008).

Photophysical and Electrochemical Studies

  • Photophysical Properties: Research into the photophysical properties of derivatives of this compound has also been conducted. For instance, studies on metallo phthalocyanine complexes with thiazole groups revealed insights into their fluorescence quenching studies with benzoquinone, which is significant in photophysical research (Yenilmez et al., 2013).

Anticancer Activity and DNA Binding

  • Antitumor Activity: Derivatives of this compound have shown potential antitumor activity against specific cancer cells, as well as the ability to bind to DNA. This aspect of research could be crucial for future cancer treatments and understanding DNA interactions (Bera et al., 2021).

properties

IUPAC Name

3-(2-oxo-3H-1,3-thiazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-5-7-2-1-3-8(4-7)9-6-14-10(13)12-9/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMVGGNALZCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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